Deoxynortryptoquivalone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Deoxynortryptoquivalone involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally involves the following steps:
Formation of the Core Structure: The core structure of this compound is typically formed through a series of condensation reactions involving aromatic aldehydes and amines.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as nitration, reduction, and acylation.
Final Assembly: The final assembly of the molecule involves coupling reactions and purification steps to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-pressure homogenization, sonication, and wet milling may be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Deoxynortryptoquivalone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of specific functional groups with others, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Deoxynortryptoquivalone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Deoxynortryptoquivalone involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Deoxynortryptoquivalone can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
Nortryptoquivalone: A related compound with a similar core structure but different functional groups.
Tryptoquivalone: Another related compound with variations in its molecular framework.
Deoxynivalenol: A compound with similar biological activities but different chemical structure.
Uniqueness: this compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
60676-61-1 |
---|---|
Molecular Formula |
C26H24N4O5 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(2S,3'R,3aR,4S)-2-methyl-3'-[2-(2-methylpropanoyl)-4-oxoquinazolin-3-yl]spiro[3,3a-dihydro-2H-imidazo[1,2-a]indole-4,5'-oxolane]-1,2'-dione |
InChI |
InChI=1S/C26H24N4O5/c1-13(2)20(31)21-28-17-10-6-4-8-15(17)23(33)29(21)19-12-26(35-24(19)34)16-9-5-7-11-18(16)30-22(32)14(3)27-25(26)30/h4-11,13-14,19,25,27H,12H2,1-3H3/t14-,19+,25+,26-/m0/s1 |
InChI Key |
FDESYNZCSDCHOM-WGZOSGDWSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N2[C@@H](N1)[C@]3(C[C@H](C(=O)O3)N4C(=O)C5=CC=CC=C5N=C4C(=O)C(C)C)C6=CC=CC=C62 |
Canonical SMILES |
CC1C(=O)N2C(N1)C3(CC(C(=O)O3)N4C(=O)C5=CC=CC=C5N=C4C(=O)C(C)C)C6=CC=CC=C62 |
Origin of Product |
United States |
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